Oleyl Alcohol

Description

Oleyl alcohol has been reported in Ruvettus pretiosus and Bombus hortorum with data available.

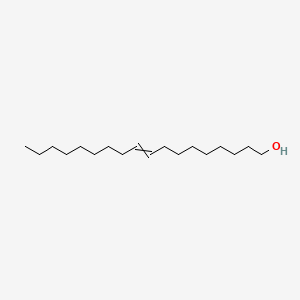

structure; RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSTYHKOOCGGFT-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022010 | |

| Record name | cis-Oleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones | |

| Record name | 9-Octadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol) | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°) | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-9-Octadecenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1626/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C | |

| Record name | Oleyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Linoleyl, myristyl and cetyl alcohols. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature | |

CAS No. |

143-28-2, 593-47-5 | |

| Record name | Oleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLEYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Oleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-octadecenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172F2WN8DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13-19 °C, Melting point: 6-7 °C, 6.5 °C | |

| Record name | OLEYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oleyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Nature of Oleyl Alcohol: A Comprehensive Guide for Researchers

An In-depth Technical Guide on the Physicochemical Properties and Applications of Oleyl Alcohol for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a long-chain unsaturated fatty alcohol, is a versatile and widely utilized compound in various scientific and industrial fields.[1] Its unique physicochemical properties, stemming from its C18 backbone with a single cis-unsaturated bond, make it an invaluable ingredient in cosmetics, pharmaceuticals, and as a research tool.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and an in-depth look at its applications, particularly in the realm of drug development. As a non-ionic surfactant, emollient, and emulsifier, a thorough understanding of its characteristics is paramount for formulation scientists and researchers seeking to harness its full potential.[1]

Core Physicochemical Properties of this compound

The distinct behavior of this compound in various systems is a direct consequence of its molecular structure. The long hydrophobic carbon chain coupled with a polar hydroxyl group imparts an amphiphilic nature to the molecule, driving its interfacial activity. The presence of a cis-double bond at the 9th carbon position introduces a kink in the hydrocarbon chain, resulting in a lower melting point compared to its saturated counterpart, stearyl alcohol, and rendering it a viscous liquid at room temperature.[2][3]

Summary of Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These values represent a compilation from various authoritative sources and provide a foundational dataset for experimental design and formulation development.

| Property | Value | References |

| Chemical Name | (9Z)-octadec-9-en-1-ol | [4] |

| Molecular Formula | C₁₈H₃₆O | [4] |

| Molecular Weight | 268.48 g/mol | [4] |

| Appearance | Colorless to pale yellow, oily liquid | [5] |

| Odor | Faint, characteristic odor | |

| Solubility | Insoluble in water; soluble in ethanol, ether, isopropanol, and mineral oil. | [6] |

| Melting Point | Approximately 0-19 °C | [3] |

| Boiling Point | ~330-360 °C at 760 mmHg | |

| Density | Approximately 0.83–0.85 g/cm³ | |

| Refractive Index | ~1.458 - 1.460 at 20°C | [7] |

| LogP (Octanol/Water) | ~7.5 (estimated) | |

| HLB Value | ~14 | [6] |

Experimental Characterization of this compound

Accurate characterization of this compound is crucial for its effective application. The following section provides detailed, step-by-step methodologies for determining its key physicochemical properties.

Determination of Solubility

The solubility of this compound in various solvents is a critical parameter for formulation development. A common method for determining solubility is the shake-flask method.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or magnetic stirrer is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed to allow for the separation of the undissolved solute. Centrifugation can be employed to expedite this process.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Causality: The extended equilibration time is essential to ensure that the solvent is truly saturated with the solute, providing an accurate measure of its maximum solubility at that temperature. The choice of analytical technique depends on the solvent and the required sensitivity.

Caption: Workflow for determining the solubility of this compound.

Measurement of Viscosity

The viscosity of this compound is an important factor in its use in topical formulations, affecting spreadability and texture. A rotational viscometer is a common instrument for this measurement.

Protocol:

-

Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using a standard fluid of known viscosity.

-

Sample Preparation: Place a sufficient amount of this compound into the sample cup, ensuring the spindle will be properly immersed.

-

Temperature Control: Bring the sample to the desired temperature and allow it to equilibrate.

-

Measurement: Select an appropriate spindle and rotational speed. Start the viscometer and allow the reading to stabilize before recording the viscosity value.

-

Data Analysis: Repeat the measurement at different rotational speeds to assess for any shear-thinning or shear-thickening behavior.

Causality: Temperature control is critical as viscosity is highly temperature-dependent. Using different rotational speeds helps to understand the rheological properties of the substance under varying shear conditions, which is relevant for its performance in different applications.

Determination of Surface Tension

The surface tension of this compound influences its properties as a surfactant and emulsifier. The Du Noüy ring method is a classic and reliable technique for this measurement.

Protocol:

-

Instrument Setup: Clean the platinum ring thoroughly with a suitable solvent and then by flaming to ensure no contaminants are present.

-

Sample Preparation: Place the this compound in a clean vessel and bring it to the desired temperature.

-

Measurement: Immerse the ring in the liquid and then slowly pull it through the surface. The force required to detach the ring from the surface is measured by a tensiometer.

-

Calculation: The surface tension is calculated from the measured force and the dimensions of the ring, often with a correction factor applied.

Causality: The cleanliness of the platinum ring is paramount as any impurities can significantly alter the surface tension measurement. The slow pulling rate ensures that the measurement is taken at equilibrium.

Caption: Experimental workflow for surface tension measurement.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

-

O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[8]

-

C-H Stretch: Sharp bands around 2850-2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.

-

C=C Stretch: A weak to medium band around 1650 cm⁻¹ due to the carbon-carbon double bond.[9]

-

C-O Stretch: A band in the region of 1050-1150 cm⁻¹ corresponding to the stretching of the C-O single bond.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

-

-CH₃ (Terminal Methyl): A triplet at approximately 0.88 ppm.[10][11]

-

-(CH₂)n- (Methylene Chain): A broad multiplet between 1.25 and 1.40 ppm.[10][11]

-

-CH₂-CH=CH- (Allylic Protons): A multiplet around 2.01 ppm.[10][11]

-

-CH₂-OH (Methylene adjacent to Hydroxyl): A triplet at approximately 3.64 ppm.[10][11]

-

-CH=CH- (Olefinic Protons): A multiplet around 5.34 ppm.[10][11]

-

-OH (Hydroxyl Proton): A broad singlet whose chemical shift is variable and depends on concentration and solvent.[12]

Applications in Research and Drug Development

This compound's unique combination of properties makes it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

Role as a Chemical Penetration Enhancer

One of the most significant applications of this compound in drug development is its role as a chemical penetration enhancer. It facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin, which is the primary barrier to drug absorption.

Mechanism of Action:

The mechanism by which this compound enhances skin penetration is multifaceted and involves the disruption of the highly ordered lipid bilayer of the stratum corneum.[6] This disruption is thought to occur through several processes:

-

Intercalation and Disordering: The long alkyl chain of this compound intercalates into the lipid bilayers of the stratum corneum. The kink introduced by the cis-double bond disrupts the tight packing of the lipids, increasing their fluidity.[6][13]

-

Phase Separation: this compound can induce phase separation within the lipid matrix, creating more permeable domains through which drug molecules can pass.[6]

-

Increased Drug Partitioning: By altering the polarity of the stratum corneum, this compound can increase the partitioning of the drug from the vehicle into the skin.

Recent studies have shown that this compound offers advantages over oleic acid as a penetration enhancer, as it can increase drug retention in the epidermis and dermis with less disruption to the skin barrier integrity.[14][15]

Caption: Mechanism of this compound as a skin penetration enhancer.

Use in Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound can also be a component of self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[16][17] In SEDDS formulations, this compound can act as a co-surfactant or part of the oil phase, aiding in the solubilization of poorly water-soluble drugs and enhancing their oral bioavailability.[18]

Synthesis of this compound

For researchers interested in the synthesis of this compound, the Bouveault-Blanc reduction is a classical and effective method.[19] This reaction involves the reduction of an ester, typically ethyl oleate or butyl oleate, to the corresponding primary alcohol using metallic sodium in absolute ethanol.[1][20]

Sources

- 1. youtube.com [youtube.com]

- 2. Adsorption and Aggregation Behaviors of this compound-Based Extended Surfactant and Its Mixtures [mdpi.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - CD Formulation [formulationbio.com]

- 5. specialchem.com [specialchem.com]

- 6. This compound — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 7. This compound [drugfuture.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. aocs.org [aocs.org]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 13. klinickafarmakologie.cz [klinickafarmakologie.cz]

- 14. Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. banglajol.info [banglajol.info]

- 19. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

- 20. Bouveault-Blanc Reduction (Chapter 20) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Comprehensive Technical Guide to the Solubility of Oleyl Alcohol in Organic Solvents

Introduction: The Formulator's Challenge with a Versatile Excipient

Oleyl alcohol ((9Z)-octadec-9-en-1-ol) is a long-chain, unsaturated fatty alcohol prized across the pharmaceutical, cosmetic, and industrial sectors for its multifaceted properties as an emollient, emulsifier, surfactant, and penetration enhancer.[1][2] Its unique molecular structure, featuring a single cis-double bond, imparts a liquid state at room temperature and a distinct fluidity compared to its saturated counterpart, stearyl alcohol. For researchers, scientists, and drug development professionals, a profound understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for successful formulation. Whether developing a stable topical delivery system for a hydrophobic active pharmaceutical ingredient (API), creating a homogenous cosmetic emulsion, or designing a novel nanoparticle synthesis protocol, the choice of solvent and the solubility of this compound within it are paramount.[3][4]

This in-depth technical guide moves beyond simple miscibility charts to provide a foundational understanding of the physicochemical principles governing this compound's solubility. We will explore its behavior in a range of common organic solvents, present a robust, self-validating experimental protocol for determining precise solubility, and discuss the practical implications for formulation development.

Physicochemical Foundations of this compound Solubility

The solubility behavior of this compound is a direct consequence of its amphiphilic nature. The molecule consists of two distinct regions with opposing polarities:

-

The Polar Hydroxyl (-OH) Head: This functional group is hydrophilic and capable of forming strong hydrogen bonds with other polar molecules, including polar protic solvents like ethanol.[5]

-

The Nonpolar C18 Hydrocarbon Tail: This long, unsaturated aliphatic chain (CH₃(CH₂)₇CH=CH(CH₂)₈-) is lipophilic (hydrophobic) and interacts with other nonpolar molecules primarily through weak van der Waals forces.[6][7]

The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another. In the case of this compound, the large, nonpolar hydrocarbon tail constitutes the vast majority of the molecular structure. Consequently, this hydrophobic character dominates its overall solubility profile, making it highly soluble in nonpolar organic solvents and practically insoluble in highly polar solvents like water.[1][8]

The presence of the hydroxyl group, however, allows for some interaction with polar solvents. This explains its miscibility with shorter-chain alcohols like ethanol, where the solvent's own alkyl chain provides a degree of nonpolar character to interact with the oleyl tail, while its hydroxyl group can hydrogen bond with the this compound's hydroxyl group.[5][9]

Logical Relationship: Factors Governing this compound's Solubility

Caption: Interplay of molecular features determining solubility.

Quantitative and Qualitative Solubility Profile of this compound

It is critical to recognize that for many solvents, "Soluble" or "Miscible" indicates that they mix in all proportions to form a single phase, which is common for liquid-liquid systems with similar polarities. For applications requiring precise concentrations, the experimental protocol in Section 4 should be employed.

| Solvent Class | Solvent Example | Polarity | Quantitative Solubility | Qualitative Description | Source(s) |

| Alcohols (Polar Protic) | Ethanol | Polar | ~30 mg/mL | Soluble / Miscible | [3][9][10] |

| Methanol | Polar | - | Soluble | [6] | |

| Alkanes (Nonpolar) | Hexane | Nonpolar | - | Soluble / Miscible | [6] |

| Heptane | Nonpolar | - | Soluble / Miscible | [11] | |

| Aromatics (Nonpolar) | Toluene | Nonpolar | - | Soluble / Miscible | - |

| Ethers | Diethyl Ether | Slightly Polar | - | Soluble / Miscible | [3][9] |

| Ketones (Polar Aprotic) | Acetone | Polar | - | Soluble (by inference) | [12] |

| Esters (Polar Aprotic) | Ethyl Acetate | Polar | - | Soluble (by inference) | [11] |

| Halogenated (Nonpolar) | Carbon Tetrachloride | Nonpolar | - | Slightly Soluble / Miscible | [3][9] |

| Amides (Polar Aprotic) | Dimethylformamide (DMF) | Polar | ~30 mg/mL | Soluble | [10] |

| Sulfoxides (Polar Aprotic) | Dimethyl Sulfoxide (DMSO) | Polar | ~30 mg/mL | Soluble | [10] |

| Water (Polar Protic) | Water | Very Polar | - | Insoluble / Immiscible | [1][3][4][9] |

Note: Inferences are based on the general principle that long-chain fatty alcohols exhibit good solubility in moderately polar to nonpolar organic solvents.[5]

Factors Influencing Solubility

Temperature

For most solid-in-liquid solutions, solubility increases with temperature. For liquid-liquid systems like this compound in organic solvents, the effect of temperature is generally to increase mutual solubility. As temperature increases, the kinetic energy of the molecules increases, which can help overcome intermolecular forces and promote mixing. Studies on related fatty acids show a clear trend of increasing solubility in organic solvents at higher temperatures.[11][13] While specific data for this compound is sparse, it is reasonable to expect that its solubility in solvents where it is not fully miscible will increase with heating.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves Hansen Solubility Parameters. These parameters deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a small "distance" in the 3D Hansen space) are likely to be miscible.

Hansen Solubility Parameters (Units: MPa⁰·⁵)

| Substance | δD | δP | δH |

|---|---|---|---|

| This compound | 16.5 | 2.6 | 8.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Water | 15.5 | 16.0 | 42.3 |

Data sourced from established HSP databases.

The HSP data quantitatively supports the observed behavior. The parameters for this compound are closest to those of solvents like toluene, indicating high compatibility. The large difference in the δP and δH values between this compound and water explains their immiscibility.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, quantitative solubility data for a specific application, direct experimental measurement is essential. The Equilibrium Shake-Flask Method is the gold standard for determining the thermodynamic solubility of a compound in a solvent.[14] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment

-

This compound (high purity, >99%)

-

Selected organic solvent (analytical or HPLC grade)

-

Glass vials or flasks with PTFE-lined screw caps

-

Orbital shaker with temperature control (or water bath)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC))

Step-by-Step Methodology

-

Preparation of Standards for Calibration:

-

Accurately prepare a high-concentration stock solution of this compound in the chosen solvent.

-

Perform a series of serial dilutions from the stock solution to create at least five standard solutions of known concentrations that bracket the expected solubility range.

-

Analyze these standards using the chosen analytical method (e.g., GC-FID) to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) of >0.995 to be considered valid.

-

-

Equilibrium Saturation (The Shake-Flask Procedure):

-

Add an excess amount of this compound to a series of at least three separate vials. "Excess" means enough solid/liquid is visibly present after equilibrium is reached.

-

Accurately add a known volume (e.g., 5.0 mL) of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and moderate agitation (e.g., 150 rpm).

-

Causality Check: The agitation must be sufficient to create a good dispersion and facilitate dissolution, but not so vigorous as to cause emulsification, which would artificially inflate the measured solubility.

-

Allow the vials to shake for a predetermined time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached. Time-point sampling (e.g., at 24, 36, and 48 hours) can be performed to validate that the concentration has plateaued.

-

-

Sample Separation and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same controlled temperature for at least 2 hours to allow undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a glass syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

-

Self-Validation Step: Filtration is critical to remove any microscopic undissolved droplets that would lead to an overestimation of solubility. The first few drops from the filter should be discarded to ensure the filter is saturated with the sample.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

-

Quantification and Calculation:

-

Analyze the diluted samples using the same analytical method as the standards.

-

Using the peak area from the analysis and the equation from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

The final solubility is reported as the average of the replicate vials (e.g., in g/100 mL or mol/L) with the standard deviation.

-

Experimental Workflow Diagram

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. specialchem.com [specialchem.com]

- 3. This compound CAS#: 143-28-2 [m.chemicalbook.com]

- 4. Buy this compound | 9004-98-2 | >98% [smolecule.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. homework.study.com [homework.study.com]

- 8. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 143-28-2 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

A Guide to the Spectroscopic Analysis of Oleyl Alcohol for Structural Elucidation

Introduction: The Molecular Portrait of an Unsaturated Fatty Alcohol

Oleyl alcohol, formally known as (Z)-octadec-9-en-1-ol, is a long-chain unsaturated fatty alcohol that serves as a crucial ingredient in a multitude of industries, from cosmetics and personal care to pharmaceuticals and industrial lubricants.[1][2][3][4] Its molecular structure, characterized by an eighteen-carbon backbone, a single cis-double bond at the C9 position, and a terminal primary alcohol, dictates its unique physicochemical properties such as its liquid state at room temperature and its efficacy as an emollient, emulsifier, and surfactant.[1][2][3] For researchers, scientists, and drug development professionals, the unambiguous confirmation of its structure and the assessment of its purity are paramount for ensuring product quality, performance, and safety.

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation of this compound. Moving beyond a mere recitation of data, this guide, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices and the logic of spectral interpretation. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide a unique and complementary piece of the puzzle, culminating in a holistic and definitive structural confirmation.

The Core of the Matter: A Multi-Technique Approach to Structural Verification

No single analytical technique can provide a complete structural picture. A robust and self-validating approach relies on the convergence of data from multiple orthogonal techniques. This guide will follow a logical workflow that mirrors a typical laboratory investigation, starting with the broad strokes of functional group identification and moving towards a detailed atom-by-atom mapping of the molecular structure.

Caption: A typical workflow for the spectroscopic elucidation of this compound.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Groups

FT-IR spectroscopy is an excellent first-pass technique, providing rapid and definitive identification of the primary functional groups present in a molecule. For this compound, we are primarily looking for evidence of the hydroxyl (-OH) group and the carbon-carbon double bond (C=C), as well as the characteristic stretches of the long aliphatic chain.

Experimental Protocol: FT-IR Analysis of Liquid this compound

A neat liquid sample of this compound can be analyzed with minimal preparation using an Attenuated Total Reflectance (ATR) accessory, which is ideal for viscous liquids.[5]

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected using a clean, empty ATR crystal. This will subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal. Ensure the crystal surface is completely covered.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and displayed in absorbance or transmittance mode.

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound will exhibit several key absorption bands that confirm its fundamental structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for this compound Structure |

| ~3300 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding.[6] |

| ~3005 | =C-H stretch | Alkene (C=C-H) | Indicates the presence of hydrogens attached to the double-bonded carbons. |

| 2925 & 2855 | C-H stretch | Alkane (-CH₂, -CH₃) | Characteristic of the long aliphatic carbon chain. |

| ~1655 | C=C stretch | Alkene (C=C) | Confirms the presence of the carbon-carbon double bond. The intensity is typically weak for a non-conjugated cis-alkene. |

| ~1050 | C-O stretch | Primary Alcohol | Helps to confirm that the alcohol is a primary alcohol.[7] |

| ~720 | C-H bend (rocking) | -(CH₂)n- (n≥4) | A "long chain band" that appears when there are four or more consecutive methylene groups, confirming the long aliphatic chain.[7] |

The presence of a strong, broad absorption around 3300 cm⁻¹ is the most telling feature, immediately identifying the compound as an alcohol.[6] The weaker bands around 3005 cm⁻¹ and 1655 cm⁻¹ provide evidence for the unsaturation, and the intense absorptions just below 3000 cm⁻¹ confirm the long hydrocarbon nature of the molecule.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of each proton and carbon atom in the molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguously determining the position and stereochemistry of the double bond and confirming the connectivity of the entire carbon skeleton.

Experimental Protocol: NMR Analysis of this compound

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[8] CDCl₃ is a good choice as it is an excellent solvent for lipids and its residual proton signal does not interfere with the key signals of this compound.[9]

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key parameters to set include the spectral width, number of scans (typically 8-16), and relaxation delay.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides a wealth of information regarding the different types of protons and their neighboring environments.[10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~5.35 | Multiplet | 2H | -CH=CH- | The deshielded chemical shift is characteristic of olefinic protons. |

| ~3.64 | Triplet | 2H | -CH₂-OH | The protons on the carbon attached to the electronegative oxygen atom are deshielded. The triplet splitting is due to coupling with the adjacent -CH₂- group.[10] |

| ~2.01 | Multiplet | 4H | -CH₂-C=C | These are the allylic protons, which are slightly deshielded due to their proximity to the double bond.[10] |

| ~1.58 | Multiplet | 2H | -CH₂-CH₂-OH | Protons on the carbon beta to the hydroxyl group.[10] |

| ~1.28 | Broad Singlet | ~20H | -(CH₂)n- | The bulk of the aliphatic chain protons, which are in very similar chemical environments and thus overlap. |

| ~0.88 | Triplet | 3H | -CH₃ | The terminal methyl group protons, which are the most shielded. The triplet splitting is due to coupling with the adjacent -CH₂- group. |

The integration values are critical for confirming the number of protons in each environment. The 2:2:4 ratio of the olefinic, carbinol, and allylic protons, respectively, is a key signature for this compound.

Interpretation of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~130 | -CH=CH- | The sp² hybridized carbons of the double bond are significantly deshielded. The presence of two signals in this region confirms the double bond. |

| ~63 | -CH₂-OH | The carbon atom bonded to the electronegative oxygen is deshielded. |

| ~33 | -CH₂-CH₂-OH | Carbon beta to the hydroxyl group. |

| ~32-22 | -(CH₂)n- & -CH₂-C=C | The sp³ hybridized carbons of the long aliphatic chain and the allylic carbons. |

| ~14 | -CH₃ | The terminal methyl carbon, which is the most shielded. |

The chemical shifts of the olefinic carbons (~130 ppm) are particularly diagnostic for the presence and position of the double bond.[11]

Caption: Key ¹H NMR chemical shifts for this compound.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the final piece of the puzzle, providing the molecular weight of the compound and offering further structural insights through analysis of its fragmentation patterns. For a long-chain alcohol like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and powerful approach.[12][13][14]

Experimental Protocol: GC-MS Analysis of this compound

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

-

GC Separation: Inject the sample into the GC. The this compound will travel through the GC column and be separated from any impurities based on its boiling point and interactions with the column's stationary phase.

-

MS Analysis (Electron Ionization): As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner.

-

Mass Detection: The resulting positively charged ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound can be complex due to extensive fragmentation.[15]

-

Molecular Ion (M⁺): The molecular ion peak for this compound (C₁₈H₃₆O) should appear at an m/z of 268.5. However, for long-chain alcohols, the molecular ion is often weak or entirely absent due to the ease of fragmentation.[16]

-

[M-H₂O]⁺ Peak: A very common and often prominent peak for alcohols is the loss of a water molecule, which would appear at m/z 250 (268 - 18).[16]

-

Alkyl Chain Fragmentation: The spectrum will be dominated by a series of peaks separated by 14 mass units (-CH₂-), corresponding to the fragmentation of the long alkyl chain. Common fragments will be of the type [CₙH₂ₙ]⁺ and [CₙH₂ₙ₊₁]⁺.

-

Cleavage near the Double Bond: Fragmentation can also be influenced by the presence of the double bond, leading to characteristic allylic cleavage.

While the exact fragmentation pattern can be complex to interpret from first principles, comparison of the obtained spectrum with a reference spectrum from a database like the NIST Mass Spectral Library provides a high degree of confidence in the identification.[17][18][19][20]

Conclusion: A Synergistic Approach to Definitive Structural Elucidation

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. FT-IR provides a rapid confirmation of the key functional groups—the alcohol and the alkene. NMR spectroscopy then offers a detailed blueprint of the molecule, mapping out the carbon-hydrogen framework and confirming the precise location and stereochemistry of the double bond. Finally, mass spectrometry verifies the molecular weight and provides further structural confirmation through predictable fragmentation patterns.

By integrating the data from these three powerful techniques, researchers, scientists, and drug development professionals can achieve an unambiguous and self-validating structural assignment of this compound. This rigorous analytical process is the bedrock upon which product quality, safety, and efficacy are built, ensuring that this versatile molecule continues to be utilized effectively and responsibly across its many applications.

References

-

AOCS. (2019). Fatty Alcohols. AOCS Lipid Library. [Link]

-

ResearchGate. (n.d.). FT-NIR spectra of this compound in the pure liquid measured at 6.5, 30, 60 and 90°C. [Link]

-

NIST. (n.d.). This compound, acetate. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). This compound, trifluoroacetate. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). This compound, methyl ether. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). This compound. [Link]

-

Royal Society of Chemistry. (2018). Analytical Methods. In Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. [Link]

-

Acme-Hardesty. (n.d.). Understanding this compound: Properties, Applications, and Procurement. [Link]

-

American Chemical Society. (n.d.). Study of cetearyl alcohol using gas chromatography: Mass spectrometry. [Link]

-

Springer Nature. (2018). A Protocol for Fish Lipid Analysis Using Nuclear Magnetic Resonance Spectroscopy. [Link]

-

ResearchGate. (n.d.). GC-MS analysis of alkanes, fatty alcohols and free fatty acids in.... [Link]

-

ResearchGate. (n.d.). OF THE NMR SPECTRA OF PURE this compound, OLEIC ACID, AND METHYL OLEATE. [Link]

-

ResearchGate. (n.d.). This compound normalized mass spectra. [Link]

-

ResearchGate. (n.d.). The FTIR spectra of oleyl oleat, oleic acid and this compound. [Link]

-

NIST. (n.d.). This compound, acetate. NIST Chemistry WebBook. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

ResearchGate. (n.d.). Spectrum of 1H NMR etherification reaction of this compound and epiclorohydrin (EPH). [Link]

-

FooDB. (2010). Showing Compound this compound (FDB000802). [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

-

Nichols, L. (2021). IR of a Liquid. YouTube. [Link]

-

Springer Nature. (2011). Lipid Profiling Using 1 H NMR Spectroscopy. [Link]

-

Studylib. (n.d.). HPLC & MALDI-TOF Analysis of Fatty Alcohol Ethoxylates. [Link]

-

ResearchGate. (n.d.). Relevant properties of oleic acid and this compound. [Link]

-

DTIC. (n.d.). Multispectroscopic (FTIR, XPS, and TOFMS-TPD) Investigation of the Core-Shell Bonding in Sonochemically Prepared Aluminum Nanopa. [Link]

-

Oxford Academic. (n.d.). Analysis of mixed lipid extracts using 1H NMR spectra. [Link]

-

ResearchGate. (n.d.). Lipid Profiling Using 1H NMR Spectroscopy | Request PDF. [Link]

-

JoVE. (2017). NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. [Link]

-

ResearchGate. (n.d.). precision data of fatty alcohol standards mixtures in terms of peak area for gas chromatography (gc) instrument. [Link]

-

FILAB. (n.d.). Laboratory study of fatty alcohols. [Link]

-

Shimadzu. (n.d.). Liquid Samples. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). [Link]

-

Reddit. (2014). O Chem: Interpreting 'HNMR for an Alcohol. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. filab.fr [filab.fr]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scielo.br [scielo.br]

- 9. This compound | C18H36O | CID 5284499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. This compound(143-28-2) 13C NMR spectrum [chemicalbook.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Study of cetearyl alcohol using gas chromatography: Mass spectrometry | Poster Board #208 - American Chemical Society [acs.digitellinc.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. This compound , acetate [webbook.nist.gov]

- 18. This compound, trifluoroacetate [webbook.nist.gov]

- 19. This compound, methyl ether [webbook.nist.gov]

- 20. Welcome to the NIST WebBook [webbook.nist.gov]

A Technical Guide to Oleyl Alcohol: The Nonionic Surfactant's Role in Advanced Research Applications

This guide provides an in-depth exploration of oleyl alcohol, a long-chain unsaturated fatty alcohol, detailing its fundamental properties and versatile functions as a nonionic surfactant in cutting-edge research. Designed for researchers, scientists, and drug development professionals, this document synthesizes core scientific principles with field-proven applications, offering both mechanistic insights and practical, step-by-step protocols.

The Molecular Basis of this compound's Surfactant Activity

This compound, or cis-9-octadecen-1-ol, is an 18-carbon unsaturated fatty alcohol.[1] Its efficacy as a nonionic surfactant stems directly from its amphiphilic molecular structure: a long, hydrophobic carbon chain and a polar, hydrophilic hydroxyl (-OH) head group.

-

Hydrophobic Tail: The C18 aliphatic chain is highly nonpolar and readily interacts with other nonpolar substances like oils and lipids. The presence of a cis-double bond at the 9th carbon position introduces a critical "kink" in the chain.[1] This bend prevents the molecules from packing tightly, which increases the fluidity of lipid structures it integrates into, a key aspect of its function as a skin penetration enhancer.[2]

-

Hydrophilic Head: The terminal hydroxyl group is polar and capable of forming hydrogen bonds with water and other polar molecules.[3]

This dual nature forces this compound to align at oil-water interfaces, reducing the interfacial tension and allowing for the formation and stabilization of emulsions. As a nonionic surfactant, its hydroxyl headgroup does not carry a charge, making it less susceptible to pH changes and the presence of electrolytes than its ionic counterparts.[4]

Diagram 1: Chemical Structure and Amphiphilic Nature of this compound

Caption: Logical flow of this compound's action in enhancing transdermal drug delivery.

Nanoformulations: Stabilizing Complex Systems

This compound is a key excipient in the formulation of various nanocarriers, where it acts as a co-surfactant, stabilizer, or lipid component.

A. Nanoemulsions: Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically below 100 nm. [5]They are widely explored for enhancing the bioavailability of poorly soluble drugs. This compound is often used as a co-surfactant or co-emulsifier in these systems. [6]

-

Causality: In combination with a primary surfactant (like Tween 80), this compound further reduces the interfacial tension and modifies the curvature of the interface, facilitating the formation of smaller, more stable droplets under high-shear conditions. Its presence on the droplet surface creates a stabilizing film that prevents coalescence. [7] B. pH-Sensitive Liposomes: Liposomes are vesicles composed of one or more lipid bilayers. pH-sensitive liposomes are engineered to release their encapsulated drug payload in response to the acidic environment of endosomes or tumor microenvironments. [3][8]this compound is a crucial component in novel, serum-stable, pH-sensitive liposomal formulations. [8]

-

Causality: In combination with lipids like phosphatidylcholine and cholesteryl hemisuccinate (CHEMS), this compound can form a hydrogen bond with the phosphate group of the phospholipid. [3]At physiological pH (7.4), the liposome is stable. However, upon acidification, protonation of CHEMS and disruption of these hydrogen bonds leads to the destabilization of the liposomal membrane, triggering the rapid release of its contents. [3][8]Formulations with a higher content of this compound exhibit greater content release in response to low pH. [8] C. Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids, offering advantages like controlled drug release and excellent biocompatibility. [9][10]this compound is incorporated as a liquid lipid component in the solid lipid matrix.

-

Causality: The inclusion of a liquid lipid like this compound within the solid lipid core creates imperfections in the crystal lattice. This less-ordered matrix provides more space to accommodate drug molecules, thereby increasing the drug loading capacity and preventing drug expulsion during storage. [11]

Nanoparticle Synthesis

Beyond drug delivery, fatty alcohols like this compound can serve as solvents and stabilizing agents in the synthesis of inorganic nanoparticles. In solvothermal or hydrothermal synthesis, the alcohol acts as the reaction medium. Its high boiling point allows for reactions to be conducted at elevated temperatures, influencing the crystallinity and morphology of the resulting nanoparticles. [12]Furthermore, the hydroxyl group can coordinate to the surface of the growing nanoparticles, acting as a capping agent to control particle size and prevent aggregation.

Key Experimental Protocols

The following protocols are foundational workflows demonstrating the practical application of this compound in a research setting. They are designed as self-validating systems with clear, sequential steps.

Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion

This protocol uses a high-pressure homogenization technique, a scalable and effective method for producing nanoemulsions.

Diagram 3: Workflow for O/W Nanoemulsion Preparation

Caption: Step-by-step workflow for preparing a nanoemulsion using homogenization.

Methodology:

-

Preparation of Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) in the chosen oil (e.g., isopropyl myristate). Add this compound as a co-surfactant. Gently heat (e.g., 40-60°C) if necessary to ensure complete dissolution.

-

Preparation of Aqueous Phase: Dissolve the primary hydrophilic surfactant (e.g., Tween 80) in deionized water.

-

Formation of Coarse Emulsion: Add the oil phase to the aqueous phase dropwise under continuous stirring with a high-speed mechanical stirrer (e.g., 5000 rpm for 15 minutes). This forms a milky, coarse emulsion.

-

High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The process parameters are critical and must be optimized; a typical starting point is 15,000 psi for 5-10 cycles. The system should be cooled to prevent thermal degradation of components.

-

Equilibration and Characterization: Allow the resulting nanoemulsion to cool to room temperature. Characterize the formulation for mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential for stability assessment, and drug content using a validated HPLC method.

Protocol 2: Preparation of pH-Sensitive Liposomes

This protocol utilizes the widely adopted thin-film hydration method. [13][14] Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the lipids (e.g., egg phosphatidylcholine), cholesterol, and this compound in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v). [13] * Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C) to form a thin, uniform lipid film on the flask wall. [13] * Continue to dry the film under high vacuum for at least 2 hours to remove all residual solvent. [13]2. Hydration:

-

Hydrate the lipid film by adding an aqueous buffer (containing the hydrophilic drug, if applicable) pre-heated to the same temperature as above.

-

Gently rotate the flask for 1-2 hours to allow the lipids to swell and form multilamellar vesicles (MLVs). [13]3. Size Reduction (Extrusion):

-

To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm). [13]4. Purification and Characterization:

-

Remove any unencapsulated drug using size exclusion chromatography or dialysis.

-

Characterize the final liposome formulation for particle size (DLS), encapsulation efficiency (via HPLC after disrupting the liposomes with a solvent like methanol), and pH-triggered release (by monitoring drug release at pH 7.4 vs. an acidic pH like 5.5).

-

Conclusion

This compound is far more than a simple excipient; it is a multifunctional tool for the modern researcher. Its well-defined chemical structure gives rise to predictable physicochemical properties, most notably its role as a nonionic surfactant and emulsifier. From disrupting the skin's formidable barrier to enabling the intelligent design of pH-responsive nanocarriers, this compound provides a unique combination of efficacy, safety, and versatility. Understanding the causality behind its function—the way its unsaturated chain creates fluidity or its hydroxyl group participates in pH-sensitive networks—allows scientists to move beyond formulation recipes and toward rational, mechanism-based design of advanced therapeutic and research systems.

References

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

-

Sudimack, J. J., et al. (2002). A novel pH-sensitive liposome formulation containing this compound. PubMed. Retrieved from [Link]

-

ACS Publications. (n.d.). Time-Dependent Differences in the Effects of Oleic Acid and this compound on the Human Skin Barrier. Molecular Pharmaceutics. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNERGISTIC ACTION OF PENETRATION ENHANCERS IN TRANSDERMAL DRUG DELIVERY. Retrieved from [Link]

-

Latino, M. (2025). Solid lipid nanoparticles preparation: Significance and symbolism. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel pH-sensitive liposome formulation containing this compound | Request PDF. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB000802). Retrieved from [Link]

-

ResearchGate. (n.d.). Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

NIH. (n.d.). Effects of Solvent Deposited Enhancers on Transdermal Permeation and their Relationship with Emax. PMC. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C18H36O | CID 5284499. Retrieved from [Link]

-

HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]

-

Sanyo Chemical Solutions. (n.d.). Introduction to Nonionic Surfactant. Retrieved from [Link]

-

MDPI. (n.d.). Adsorption and Aggregation Behaviors of this compound-Based Extended Surfactant and Its Mixtures. Retrieved from [Link]

-

Precision Nanomedicine. (2020). Perillyl Alcohol in Solid Lipid Nanoparticles (SLN-PA): Cytotoxicity and Antitumor Potential in Sarcoma. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2016). Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applications. Retrieved from [Link]

-

ACS Publications. (2025). Exploring the Bifunctional Electrochemical Behavior of Cu2–xTe@Reduced Graphene Oxide for Energy Storage and Water Splitting Applications. Precision Chemistry. Retrieved from [Link]

-

Greengredients®. (n.d.). HLB required - How to choose an emulsifier?. Retrieved from [Link]

-

NIH. (n.d.). Exploiting nonionic surfactants to enhance fatty alcohol production in Rhodosporidium toruloides. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Retrieved from [Link]

-

MDPI. (n.d.). Solvent Effect on the Synthesis of Oleylamine Modified Au Nanoparticles and Their Self-Assembled Film for SERS Substrate. Retrieved from [Link]

-

Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). HLB value, critical micelle concentration, and surface ten- sion of esters 1 and 2 (rt). Retrieved from [Link]

-

Canyon Components. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (2016). Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Nanoemulsion Components Screening and Selection: a Technical Note. Retrieved from [Link]

-

MDPI. (2023). Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. Retrieved from [Link]

-

NIH. (n.d.). Biosynthesis of Nanoparticles Using Plant Extracts and Essential Oils. PMC. Retrieved from [Link]

-

IntechOpen. (n.d.). HLB Value and Calculation. Retrieved from [Link]

-

MDPI. (n.d.). Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods. Retrieved from [Link]

-

PubMed Central. (2023). Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds. Retrieved from [Link]

-

NIH. (2022). Influence of the Alcohols on the ZnO Synthesis and Its Properties: The Photocatalytic and Antimicrobial Activities. PMC. Retrieved from [Link]

-

European Review for Medical and Pharmacological Sciences. (n.d.). Preparation of solid lipid nanoparticles loaded with garlic oil and evaluation of their in vitro and in vivo characteristics. Retrieved from [Link]

-

NIH. (n.d.). Controlled Release of Perillyl Alcohol via pH-Responsive Chitosan-Polypyrrole Nanocarriers. PMC. Retrieved from [Link]

-

PubMed. (2018). The Release of Perillyl Alcohol from the Different Kind of Vehicles. Retrieved from [Link]

-

Lankem. (2019). The HLB Concept. Retrieved from [Link]

-

NIH. (2023). Incorporation of Perillyl Alcohol into Lipid-Based Nanocarriers Enhances the Antiproliferative Activity in Malignant Glioma Cells. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Non-ionic surfactants [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel pH-sensitive liposome formulation containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. precisionnanomedicine.com [precisionnanomedicine.com]

- 10. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. europeanreview.org [europeanreview.org]

- 12. Influence of the Alcohols on the ZnO Synthesis and Its Properties: The Photocatalytic and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

An In-Depth Technical Guide to the Emollient Properties of Oleyl Alcohol in Formulations

Introduction: Situating Oleyl Alcohol in the Emollient Landscape

Emollients are fundamental to topical formulations, designed to impart softness, smoothness, and hydration to the skin.[1][2][3] Their primary function is to form a protective, lubricating layer on the stratum corneum, the outermost layer of the epidermis.[1][4] This action serves two critical purposes: reducing transepidermal water loss (TEWL) and improving the overall texture and feel of the skin.[5] Within the diverse chemical family of emollients, which includes esters, hydrocarbons, and silicones, fatty alcohols represent a cornerstone of formulation science.